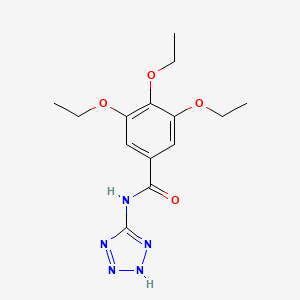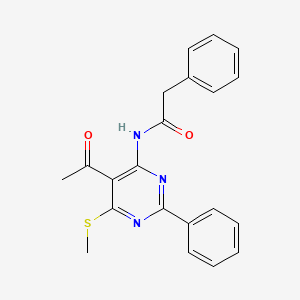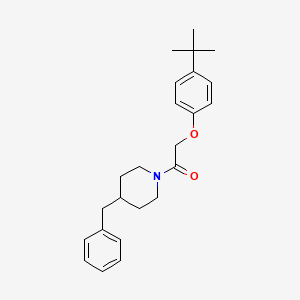
3,4,5-TRIETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE
概要
説明
3,4,5-TRIETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE is a synthetic organic compound characterized by the presence of a benzamide core substituted with three ethoxy groups and a tetraazolyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 1H-1,2,3,4-tetrazole-5-amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,4,5-TRIETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-triethoxybenzylamine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
科学的研究の応用
3,4,5-TRIETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or catalytic activity.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 3,4,5-TRIETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets. The ethoxy groups and the tetraazolyl moiety can participate in hydrogen bonding and hydrophobic interactions with target proteins, potentially inhibiting their activity. The benzamide core can also interact with various enzymes, modulating their function.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxy-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-Triethoxy-N~1~-(1H-1,2,4-TRIAZOL-5-YL)BENZAMIDE: Similar structure but with a triazolyl moiety instead of a tetraazolyl moiety.
Uniqueness
3,4,5-TRIETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE is unique due to the presence of both ethoxy groups and a tetraazolyl moiety, which can confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
3,4,5-triethoxy-N-(2H-tetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-4-21-10-7-9(13(20)15-14-16-18-19-17-14)8-11(22-5-2)12(10)23-6-3/h7-8H,4-6H2,1-3H3,(H2,15,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGJHFZHFMDAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 5-{[3-(2,4-dichlorophenyl)acryloyl]amino}isophthalate](/img/structure/B3733185.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-N,N-diethylethanamine;hydrochloride](/img/structure/B3733193.png)
![ethyl 5-acetyl-2-[(3,4-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3733199.png)
![N~9~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B3733207.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3733216.png)
![2-{[3-(2,6-dichlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3733223.png)
![isopropyl 4-(aminocarbonyl)-5-{[3-(2-furyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B3733226.png)
![ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3733234.png)

![dimethyl 5-{[3-(4-fluorophenyl)acryloyl]amino}isophthalate](/img/structure/B3733250.png)

![N-(3-methoxyphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733268.png)
![N-(2,3-dimethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733271.png)
